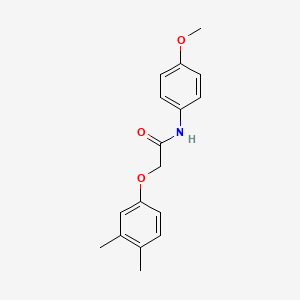![molecular formula C15H14N4O3 B5811194 N-[3-nitro-5-(2-phenylcarbonohydrazonoyl)phenyl]acetamide](/img/structure/B5811194.png)
N-[3-nitro-5-(2-phenylcarbonohydrazonoyl)phenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-nitro-5-(2-phenylcarbonohydrazonoyl)phenyl]acetamide, commonly known as NPA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and industry. NPA is a nitrophenylhydrazone derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.
科学的研究の応用
NPA has been extensively studied for its potential applications in various fields, including medicine, agriculture, and industry. In medicine, NPA has been shown to exhibit antitumor, antiviral, and antibacterial activities. It has been studied as a potential treatment for cancer, viral infections, and bacterial infections. In agriculture, NPA has been studied for its potential use as a herbicide and insecticide. In industry, NPA has been studied for its potential use as a dye and as a precursor for the synthesis of other compounds.
作用機序
The mechanism of action of NPA is not fully understood, but it is believed to involve the inhibition of various enzymes and metabolic pathways. NPA has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. It has also been shown to inhibit the activity of ribonucleotide reductase, an enzyme that is involved in the synthesis of DNA. Additionally, NPA has been shown to inhibit the activity of various viral and bacterial enzymes, including reverse transcriptase and protease.
Biochemical and Physiological Effects:
NPA has been shown to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. It has also been shown to inhibit the growth of cancer cells and to induce cell cycle arrest. In addition, NPA has been shown to exhibit antiviral and antibacterial activities, suggesting that it may be useful in the treatment of viral and bacterial infections.
実験室実験の利点と制限
NPA has several advantages for use in lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. It has also been shown to exhibit potent antitumor, antiviral, and antibacterial activities, making it a useful tool for studying these processes. However, NPA has some limitations, including its potential toxicity and its limited solubility in water. These limitations must be taken into account when designing experiments using NPA.
将来の方向性
There are several future directions for research on NPA. One area of research is the development of NPA derivatives with improved solubility and reduced toxicity. Another area of research is the investigation of the mechanism of action of NPA and its derivatives. Additionally, further studies are needed to determine the potential applications of NPA in medicine, agriculture, and industry. Finally, research is needed to determine the potential side effects of NPA and its derivatives and to develop strategies to minimize these effects.
Conclusion:
In conclusion, N-[3-nitro-5-(2-phenylcarbonohydrazonoyl)phenyl]acetamide is a synthetic compound that has potential applications in various fields, including medicine, agriculture, and industry. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research is needed to fully understand the potential of NPA and its derivatives in various fields and to develop strategies to minimize their potential side effects.
合成法
NPA can be synthesized using various methods, including the reaction of 3-nitrobenzaldehyde with phenylhydrazine in the presence of acetic acid and acetic anhydride. The resulting product is then treated with acetic anhydride and acetic acid to yield NPA. Other methods include the reaction of 3-nitrobenzaldehyde with phenylhydrazine in the presence of sodium acetate and acetic acid or the reaction of 3-nitrobenzaldehyde with phenylhydrazine in the presence of zinc chloride and acetic acid.
特性
IUPAC Name |
N-[3-nitro-5-[(E)-(phenylhydrazinylidene)methyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O3/c1-11(20)17-14-7-12(8-15(9-14)19(21)22)10-16-18-13-5-3-2-4-6-13/h2-10,18H,1H3,(H,17,20)/b16-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSVLTRHPXGJOPF-MHWRWJLKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC(=C1)C=NNC2=CC=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=CC(=CC(=C1)/C=N/NC2=CC=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-({[4-(diethylamino)phenyl]amino}carbonothioyl)-4-methylbenzamide](/img/structure/B5811116.png)

![methyl 4-{[4-(4-fluorophenyl)-4-oxobutanoyl]amino}benzoate](/img/structure/B5811141.png)

![3-ethoxy-N-{3-[(isobutylamino)carbonyl]phenyl}benzamide](/img/structure/B5811149.png)
![N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]propanamide](/img/structure/B5811150.png)

![2-{4-[2-cyano-3-(4-morpholinyl)-3-oxo-1-propen-1-yl]phenoxy}acetamide](/img/structure/B5811165.png)
![[1-(1,3-benzodioxol-5-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]malononitrile](/img/structure/B5811176.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5811181.png)



